molecular formula C7H5ClINO3S B14858524 4-Acetyl-6-iodopyridine-2-sulfonyl chloride

4-Acetyl-6-iodopyridine-2-sulfonyl chloride

Cat. No.: B14858524
M. Wt: 345.54 g/mol
InChI Key: UIRCSZBZJIZBOL-UHFFFAOYSA-N
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Description

4-Acetyl-6-iodopyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C7H5ClINO3S. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is notable for its unique combination of functional groups, including an acetyl group, an iodine atom, and a sulfonyl chloride group, which confer distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetyl-6-iodopyridine-2-sulfonyl chloride typically involves multiple steps, starting from commercially available precursors. One common method involves the iodination of a pyridine derivative, followed by the introduction of the acetyl and sulfonyl chloride groups. The reaction conditions often require the use of specific catalysts and reagents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

4-Acetyl-6-iodopyridine-2-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The acetyl and sulfonyl chloride groups can participate in oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like cesium carbonate, and solvents such as tetrahydrofuran (THF). Reaction conditions vary depending on the desired transformation but often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of iodinated derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.

Scientific Research Applications

4-Acetyl-6-iodopyridine-2-sulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for studying their structure and function.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Acetyl-6-iodopyridine-2-sulfonyl chloride involves its reactivity with various nucleophiles and electrophiles. The sulfonyl chloride group is particularly reactive, allowing the compound to form covalent bonds with a wide range of substrates. This reactivity is exploited in synthetic chemistry to introduce the pyridine moiety into target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-Acetyl-6-bromopyridine-2-sulfonyl chloride
  • 4-Acetyl-6-chloropyridine-2-sulfonyl chloride
  • 4-Acetyl-6-fluoropyridine-2-sulfonyl chloride

Uniqueness

4-Acetyl-6-iodopyridine-2-sulfonyl chloride is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine, chlorine, and fluorine analogs. The larger atomic radius and lower electronegativity of iodine make it more reactive in substitution and coupling reactions, providing access to a broader range of chemical transformations.

Properties

Molecular Formula

C7H5ClINO3S

Molecular Weight

345.54 g/mol

IUPAC Name

4-acetyl-6-iodopyridine-2-sulfonyl chloride

InChI

InChI=1S/C7H5ClINO3S/c1-4(11)5-2-6(9)10-7(3-5)14(8,12)13/h2-3H,1H3

InChI Key

UIRCSZBZJIZBOL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=NC(=C1)I)S(=O)(=O)Cl

Origin of Product

United States

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